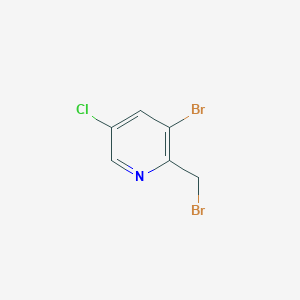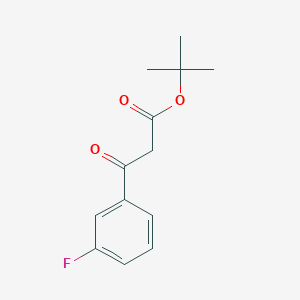
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of three methyl groups attached to the piperazine ring, making it a trimethyl derivative. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperazine and methylating agents.
Methylation: The piperazine is subjected to methylation reactions using methylating agents like methyl iodide or dimethyl sulfate under basic conditions. The reaction is carried out in a suitable solvent such as methanol or ethanol.
Purification: The resulting trimethylpiperazine is purified using techniques like recrystallization or column chromatography.
Formation of Dihydrochloride Salt: The purified trimethylpiperazine is then treated with hydrochloric acid to form the dihydrochloride salt. This step is typically performed in an aqueous solution, followed by evaporation to obtain the solid dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Methylation: Large quantities of piperazine are methylated using industrial methylating agents in large reactors.
Continuous Purification: The crude product is continuously purified using industrial-scale purification techniques such as distillation or large-scale chromatography.
Salt Formation: The purified trimethylpiperazine is converted to its dihydrochloride salt using hydrochloric acid in large mixing tanks, followed by drying and packaging.
化学反応の分析
Types of Reactions
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce demethylated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where one or more methyl groups are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: N-oxides of trimethylpiperazine.
Reduction: Demethylated piperazine derivatives.
Substitution: Substituted piperazine derivatives with various functional groups.
科学的研究の応用
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of (3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites.
Signal Transduction: The compound may influence signal transduction pathways by modulating receptor or enzyme activity.
類似化合物との比較
Similar Compounds
1,4-Dimethylpiperazine: A piperazine derivative with two methyl groups.
1,3,5-Trimethylhexahydro-1,3,5-triazine: A triazine derivative with a similar trimethyl substitution pattern.
1,3,5-Trimethylbenzene: An aromatic compound with three methyl groups.
Uniqueness
(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride is unique due to its specific stereochemistry and the presence of three methyl groups on the piperazine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
特性
分子式 |
C7H18Cl2N2 |
|---|---|
分子量 |
201.13 g/mol |
IUPAC名 |
(3S,5S)-1,3,5-trimethylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6-4-9(3)5-7(2)8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m0../s1 |
InChIキー |
KGVXZTATLSJCPV-JFYKYWLVSA-N |
異性体SMILES |
C[C@H]1CN(C[C@@H](N1)C)C.Cl.Cl |
正規SMILES |
CC1CN(CC(N1)C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S,4R,5R)-3-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal](/img/structure/B13015758.png)

![[(2R,3R,4S,5R)-4-acetyloxy-5-(2-amino-6-chloropurin-9-yl)-3-fluorooxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B13015771.png)

![N-methyl-N-({3-methylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13015783.png)





![5,5-Difluorooctahydrocyclopenta[b]pyrrole](/img/structure/B13015820.png)
![Methyl 4-(2-fluorophenyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13015827.png)


